2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
Description
The compound 2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione features a cyclohexane-1,3-dione core substituted at position 2 with a benzylamino-methylidene group and at position 5 with a 3,4-dimethoxyphenyl moiety. The parent compound, 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione (CAS 190064-28-9), is documented as non-toxic in industrial and research settings, implying that substituent modifications may alter its safety and bioactivity profile .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C22H23NO4/c1-26-21-9-8-16(12-22(21)27-2)17-10-19(24)18(20(25)11-17)14-23-13-15-6-4-3-5-7-15/h3-9,12,14,17,24H,10-11,13H2,1-2H3 |
InChI Key |
JXDSTMDCSOEQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to indane-1,3-dione. These include domino reactions, multicomponent reactions (MCRs), and chemical modifications. The compound can be accessed through diverse chemical transformations.
Reaction Conditions:: The specific reaction conditions depend on the synthetic route employed. Researchers have explored various strategies to synthesize indane-1,3-dione and its derivatives.
Industrial Production:: While industrial-scale production methods may vary, the compound’s synthesis typically involves efficient and scalable processes.
Chemical Reactions Analysis
Indane-1,3-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions yield reduced derivatives.
Substitution: Substituents can be introduced at various positions.
Common Reagents and Conditions:: Reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products:: The specific products depend on the reaction type and conditions. These may include substituted indane-1,3-dione derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions involving benzylamine and cyclohexane-1,3-dione derivatives. The synthesis typically involves the condensation of benzylamine with a suitable cyclohexane derivative under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have indicated that 2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for cancer therapy.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 6.2 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Alzheimer’s Disease
Recent research has explored the potential of this compound as a multifunctional agent for treating Alzheimer’s disease. Modifications to its structure have led to derivatives that inhibit key enzymes involved in the pathogenesis of Alzheimer’s, such as acetylcholinesterase and β-secretase.
Case Study:
A derivative of this compound was tested for its ability to inhibit β-secretase activity, showing a significant reduction in amyloid plaque formation in vitro, which is a hallmark of Alzheimer’s pathology.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine levels in various models, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The compound’s effects depend on its molecular targets and pathways. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexane-Dione Derivatives
2-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
This analog () replaces the benzylamino group with a 2-(3,4-dimethoxyphenyl)ethylamino substituent. Key differences include:
- Aromatic Interactions: The additional dimethoxyphenyl group in the ethylamino chain could increase π-π stacking interactions, whereas the benzyl group in the target compound may prioritize hydrophobic interactions.
Curcumin Analogs (Cyclopentanone/Cyclohexanone Derivatives)
highlights curcumin-derived compounds with similar dimethoxyphenyl motifs and conjugated systems. For example:
- (3e): (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone
- (2e): (E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone
Structural and Functional Comparisons :
- Core Variation: The target compound uses a cyclohexane-dione core, whereas analogs like 3e and 2e employ cyclopentanone or cyclohexanone cores. The dione system may enhance hydrogen-bonding capacity.
- Functional Groups: The acryloyl group in 3e/2e vs.
- Biological Activities: Antioxidant Capacity: Curcumin analogs with acryloyl groups exhibit strong radical scavenging (e.g., 3d: IC₅₀ = 8.2 µM) . The target compound’s enamine system may similarly stabilize free radicals. Enzyme Inhibition: 2e shows potent tyrosinase inhibition (IC₅₀ = 1.3 µM), while 3d inhibits ACE (IC₅₀ = 4.7 µM) . The benzylamino group in the target compound could modulate selectivity toward these enzymes.
Triazole Derivatives with Dimethoxyphenyl Substituents
describes 1,2,4-triazole derivatives bearing 3,4-dimethoxyphenyl groups. For example:
- 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
Key Contrasts :
- Core Heterocycle: Triazole vs. cyclohexane-dione. Triazoles offer nitrogen-rich pharmacophores for metal coordination, whereas diones provide keto-enol tautomerism for redox activity.
- Toxicity : Computational predictions (GUSAR) suggest low acute toxicity for triazole derivatives . The target compound’s safety profile remains unstudied but may benefit from the parent dione’s low toxicity .
Biological Activity
The compound 2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione , often referred to as a derivative of cyclohexane diones, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexane core substituted with a benzylamino group and a dimethoxyphenyl moiety, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzylidene cyclohexanones can inhibit the proliferation of various cancer cell lines. Specifically:
- IC50 Values : Compounds with similar structures demonstrated IC50 values less than 10 µM against colon carcinoma HCT-15 cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effect is often attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways such as Bcl-2 .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Assays Conducted : DPPH and ABTS assays have been utilized to evaluate the radical scavenging activity of the compound. Results indicated that it possesses significant antioxidant properties comparable to standard antioxidants .
Enzyme Inhibition
Another area where this compound shows promise is in enzyme inhibition:
- Tyrosinase Inhibition : Similar compounds have been tested for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Some derivatives exhibited IC50 values ranging from 0.27 µM to over 300 µM depending on the substituents present on the phenyl rings . This suggests potential applications in skin whitening products or treatments for hyperpigmentation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
